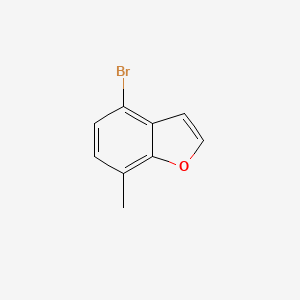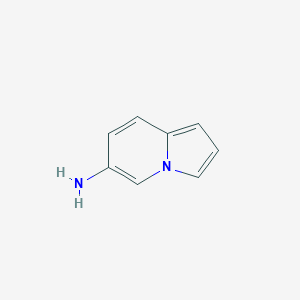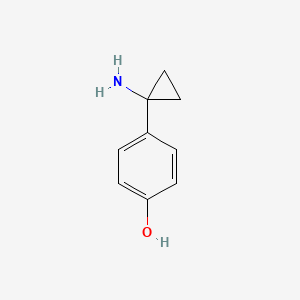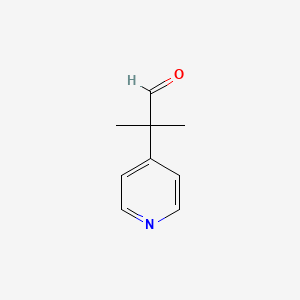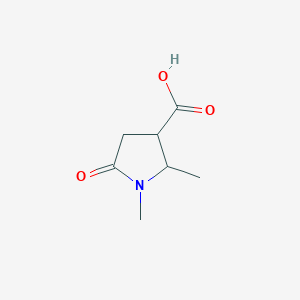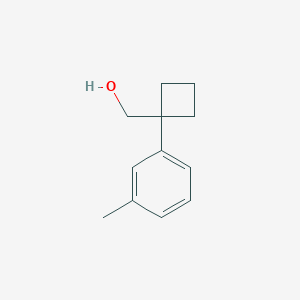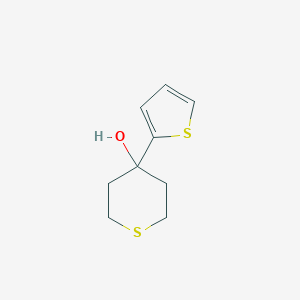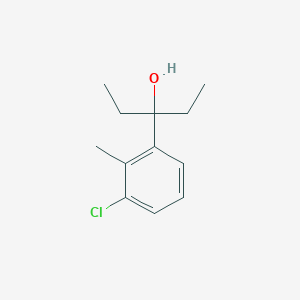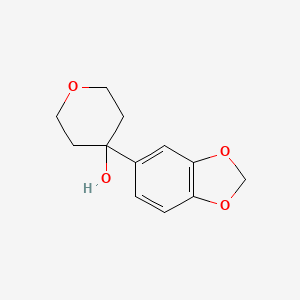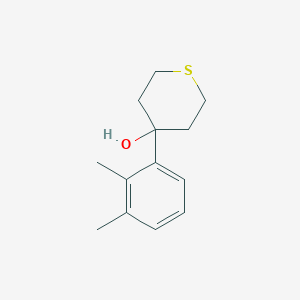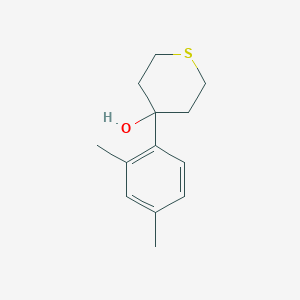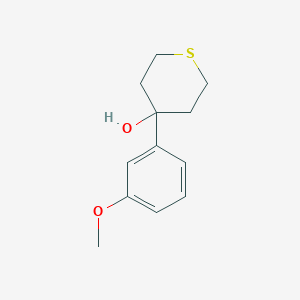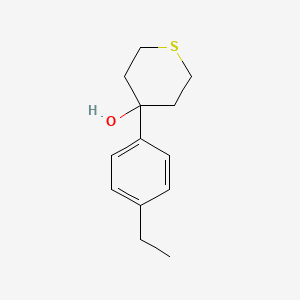
4-(4-Ethylphenyl)thian-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylphenyl)thian-4-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-4-ol derivative, characterized by the presence of an ethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)thian-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylmagnesium bromide with sulfur dioxide, followed by reduction with lithium aluminum hydride. The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: 4-ethylphenylmagnesium bromide, sulfur dioxide, lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(4-Ethylphenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thian-4-ol group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), sulfonating agents (sulfur trioxide); solvents like acetic acid or chloroform; temperatures ranging from 0°C to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or thiols
Substitution: Nitro, halo, or sulfonyl derivatives
科学的研究の応用
4-(4-Ethylphenyl)thian-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Ethylphenyl)thian-4-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.
類似化合物との比較
4-(4-Ethylphenyl)thian-4-ol can be compared with other similar compounds, such as:
4-Phenylthian-4-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(4-Methylphenyl)thian-4-ol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
4-(4-Isopropylphenyl)thian-4-ol: Has an isopropyl group, which may influence its solubility and interaction with molecular targets.
特性
IUPAC Name |
4-(4-ethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFQAZQXSNYVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7965669.png)
